molecular formula C16H8 B1345706 5,6,11,12-Tetradehydrodibenzo[a,e]cyclooctene CAS No. 53397-65-2

5,6,11,12-Tetradehydrodibenzo[a,e]cyclooctene

Cat. No.: B1345706
CAS No.: 53397-65-2
M. Wt: 200.23 g/mol
InChI Key: JFYLRMKUYCIWMX-UHFFFAOYSA-N
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Description

5,6,11,12-Tetradehydrodibenzo[a,e]cyclooctene is a chemical compound with the CAS Number: 53397-65-2 and Linear Formula: C16H8 . It is a useful reagent for efficiently preparing polymer dimers .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C16H8/c1-2-6-14-11-12-16-8-4-3-7-15(16)10-9-13(14)5-1/h1-8H . The molecular weight is 200.24 .


Chemical Reactions Analysis

This compound has been used in the synthesis of beltenes by reactions with [CpCo (CO) 2] derivatives . More detailed information about its chemical reactions was not found in the search results.


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a predicted boiling point of 377.9±12.0 °C and a predicted density of 1.22±0.1 g/cm3 . It is slightly soluble in chloroform . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .

Scientific Research Applications

Organometallic Chemistry

The interaction of 5,6,11,12-tetradehydrodibenzo[a,e]cyclooctene with silver ions has been explored. A study by Hellbach et al. (2006) found that this compound reacts with silver(I)triflate to yield a complex where each silver ion is tetrahedrally coordinated to a triple bond and three oxygen atoms of the triflate anion, showing its potential in organometallic chemistry applications (Hellbach, Rominger, & Gleiter, 2006).

Synthesis and Reactions

Wong and Sondheimer (1981) described the synthesis and reactions of this compound. They highlighted its role as an anti-aromatic system and its reactivity in various chemical reactions, such as Diels-Alder reactions and cycloadditions (Wong & Sondheimer, 1981).

New Synthesis Methods

A method for constructing this compound using a one-pot double elimination protocol was developed by Orita et al. (2002). This method illustrates the compound's versatility in organic synthesis (Orita, Hasegawa, Nakano, & Otera, 2002).

Platinum Complex Reactions

Shimada et al. (1997) investigated the reactions of this compound with platinum complexes. This study provides insights into its potential applications in creating complex organometallic structures (Shimada, Tanaka, & Honda, 1997).

Photophysical Properties

Elliott et al. (2005) reported the synthesis and photophysical properties of a compound derived from a reaction involving this compound, underlining its significance in the study of photophysical chemistry (Elliott, Orita, Hasegawa, Gantzel, Otera, & Siegel, 2005).

Electronic and Molecular Studies

The compound's utility in studying electronic effects and molecular structures has been demonstrated. Xu et al. (2014) synthesizedvarious derivatives of this compound and investigated their UV-vis absorption spectra and cyclic voltammograms, providing valuable insights into electronic and structural characteristics of these compounds (Xu, Peng, Shinohara, Morita, Yoshida, Hosoya, Orita, & Otera, 2014).

Safety and Hazards

The safety information for 5,6,11,12-Tetradehydrodibenzo[a,e]cyclooctene includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

Properties

IUPAC Name

tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-2,10-diyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8/c1-2-6-14-11-12-16-8-4-3-7-15(16)10-9-13(14)5-1/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYLRMKUYCIWMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C#CC3=CC=CC=C3C#CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50201560
Record name Dibenzo(a,e)cyclooctene, 5,6,11,12-tetradehydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53397-65-2
Record name Dibenzo(a,e)cyclooctene, 5,6,11,12-tetradehydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053397652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(a,e)cyclooctene, 5,6,11,12-tetradehydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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